Almotriptan

Description

This compound is a triptan drug for the treatment of migraine headaches. This compound is in a class of medications called selective serotonin receptor agonists. It works by narrowing blood vessels in the brain, stopping pain signals from being sent to the brain, and stopping the release of certain natural substances that cause pain, nausea, and other symptoms of migraine. This compound does not prevent migraine attacks.

This compound is a Serotonin-1b and Serotonin-1d Receptor Agonist. The mechanism of action of this compound is as a Serotonin 1b Receptor Agonist, and Serotonin 1d Receptor Agonist.

This compound is a sulfonamide triptan with extracerebral, intracranial vasoconstrictor activity. This compound selectively binds to and activates serotonin 5-HT 1B and 1D receptors in the central nervous system (CNS), thereby causing extracerebral, intracranial blood vessel constriction. This may lead to pain relief from vascular headaches. This compound may also relieve vascular headaches by preventing the release of vasoactive neuropeptides from perivascular trigeminal axons in the dura mater during a migraine, by reducing extravasation of plasma proteins, and by decreasing the release of other mediators of inflammation from the trigeminal nerve.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2001 and is indicated for migraine disorder.

See also: this compound Malate (active moiety of).

Propriétés

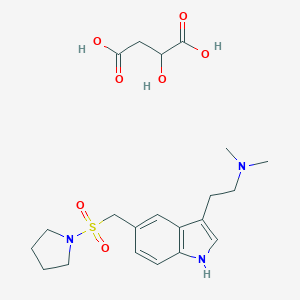

IUPAC Name |

N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2S/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKEMJKQOLOHJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044289 | |

| Record name | Almotriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Almotriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.21e-01 g/L | |

| Record name | Almotriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

154323-57-6, 181183-52-8 | |

| Record name | Almotriptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154323-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Almotriptan [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154323576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Almotriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00918 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Almotriptan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Almotriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALMOTRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O4XL5SN61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Almotriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Almotriptan's Mechanism of Action on 5-HT1B/1D Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Almotriptan (B1666892) is a second-generation triptan, a class of drugs that are highly effective in the acute treatment of migraine. Its therapeutic efficacy is rooted in its potent and selective agonist activity at serotonin (B10506) (5-hydroxytryptamine) receptors, specifically the 5-HT1B and 5-HT1D subtypes. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its effects. It includes a summary of its binding affinity and functional potency, detailed experimental protocols for assessing its activity, and a visual representation of its core signaling pathway. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience and drug development.

Introduction: The Role of 5-HT1B/1D Receptors in Migraine Pathophysiology

Migraine is a complex neurovascular disorder. During an attack, the trigeminal nerve is activated, leading to the release of vasoactive neuropeptides like Calcitonin Gene-Related Peptide (CGRP). This results in painful vasodilation of cranial blood vessels and neurogenic inflammation.[1][2]

The 5-HT1B and 5-HT1D receptors are key players in this process.[3]

-

5-HT1B receptors are predominantly located on the smooth muscle cells of cranial arteries. Their activation leads to vasoconstriction.[3][4]

-

5-HT1D receptors are primarily found on the presynaptic terminals of trigeminal nerve fibers. Their activation inhibits the release of CGRP and other inflammatory neuropeptides.[3][5]

This compound's efficacy stems from its ability to target both of these receptor subtypes, thereby addressing both the vasodilation and the neurogenic inflammation characteristic of a migraine attack.[2][6]

Quantitative Pharmacological Profile of this compound

This compound demonstrates high affinity and potent agonist activity at human 5-HT1B and 5-HT1D receptors, with significantly lower affinity for other serotonin receptor subtypes.[1] This selectivity contributes to its favorable side-effect profile.[6] The following tables summarize the quantitative data on this compound's binding affinity and functional potency.

Table 1: Receptor Binding Affinity of this compound

While specific Ki values for this compound are not consistently reported across public literature, it is consistently characterized as having "low nanomolar affinity" for human 5-HT1B and 5-HT1D receptors.[1] Its affinity for 5-HT1A and 5-HT7 receptors is approximately 60-fold and 40-fold lower, respectively.[1]

Table 2: Functional Potency (pEC50) of Triptans from cAMP Assays

The potency of this compound and other triptans is often determined by their ability to inhibit adenylyl cyclase, a key downstream effect of 5-HT1B/1D receptor activation. The pEC50 value represents the negative logarithm of the molar concentration at which a drug produces 50% of its maximum response.

| Compound | 5-HT1B (pEC50) | 5-HT1D (pEC50) |

| This compound malate | 7.08 | 7.75 |

| Sumatriptan (B127528) succinate | 7.32 | 8.30 |

| Zolmitriptan | 7.87 | 9.51 |

| Naratriptan hydrochloride | 8.05 | 8.80 |

| Rizatriptan (B1679398) benzoate | 7.08 | 8.11 |

| Eletriptan (B1671169) hydrobromide | 8.00 | 9.04 |

| Frovatriptan racemate | 7.98 | 8.36 |

| Data sourced from Rubio-Beltrán et al., 2018, as presented in a repository.[5] |

Table 3: Functional Potency (EC50) from Vasoconstriction Assays

The physiological effect of 5-HT1B receptor activation can be quantified by measuring the constriction of isolated blood vessels.

| Agonist | Tissue Preparation | EC50 (nM) |

| This compound | Isolated Dog Saphenous Vein | 394 |

| Rizatriptan | Human Isolated Middle Meningeal Artery | 90 |

| Sumatriptan | Human Isolated Middle Meningeal Artery | 71 |

| Data sourced from various pharmacological characterization studies.[1][7] |

Core Mechanism of Action: Signaling Pathways

5-HT1B and 5-HT1D receptors are members of the G-protein coupled receptor (GPCR) superfamily. They are coupled to inhibitory G-proteins, specifically of the Gi/o family.[8][9] The activation of these receptors by this compound initiates a signaling cascade that ultimately leads to the therapeutic effect.

Primary Signaling Pathway

The canonical signaling pathway for 5-HT1B/1D receptors involves the following steps:

-

Agonist Binding: this compound binds to the 5-HT1B or 5-HT1D receptor.

-

G-Protein Activation: The receptor undergoes a conformational change, activating the associated heterotrimeric Gi protein. This causes the Gαi subunit to release GDP and bind GTP.

-

Subunit Dissociation: The activated Gαi-GTP subunit dissociates from the Gβγ subunit complex.

-

Effector Modulation: The dissociated Gαi-GTP subunit inhibits the enzyme adenylyl cyclase.

-

Second Messenger Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

-

Cellular Response: The reduction in cAMP levels leads to various downstream effects, including modulation of ion channel activity and protein kinases, resulting in smooth muscle contraction (in blood vessels) and inhibition of neurotransmitter release (at nerve terminals).

Gβγ Subunit Signaling

Upon dissociation, the Gβγ subunit can also act as a signaling molecule, interacting with and modulating the activity of various downstream effectors, including ion channels like G-protein-activated inwardly rectifying K+ (GIRK) channels.[8][10] Activation of GIRK channels can lead to membrane hyperpolarization, which further contributes to the inhibitory effect on neuronal firing and neurotransmitter release.

Experimental Protocols

The characterization of this compound's activity at 5-HT1B/1D receptors relies on a suite of established in vitro assays. The following sections provide representative methodologies for these key experiments.

Radioligand Binding Assay (Competition)

This assay determines the affinity of a test compound (this compound) for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for human 5-HT1B and 5-HT1D receptors.

Materials:

-

Receptor Source: Membrane preparations from HEK293 or HeLa cells stably expressing recombinant human 5-HT1B or 5-HT1D receptors.[1][11]

-

Radioligand: [3H]-Sumatriptan or another suitable 5-HT1B/1D radioligand.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Non-specific Binding Control: 10 µM unlabeled serotonin or sumatriptan.

-

Instrumentation: Filtration apparatus, glass fiber filters (e.g., Whatman GF/C, pre-soaked in polyethyleneimine), scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells in ice-cold lysis buffer. Centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration via a Bradford or BCA assay.

-

Assay Setup: In a 96-well plate, set up triplicate tubes for:

-

Total Binding: Membranes + Radioligand + Assay Buffer.

-

Non-specific Binding: Membranes + Radioligand + Non-specific Binding Control.

-

Competition: Membranes + Radioligand + varying concentrations of this compound (e.g., 10-11 M to 10-5 M).

-

-

Incubation: Incubate the plate for 60 minutes at 25-30°C with gentle agitation to reach binding equilibrium.[12]

-

Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 3 x 4 mL) to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 (the concentration of this compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Inhibition

This assay measures the ability of this compound to functionally activate Gi/o-coupled receptors by quantifying the resulting decrease in intracellular cAMP levels.

Objective: To determine the EC50 (potency) and Emax (efficacy) of this compound for inhibiting adenylyl cyclase via 5-HT1B/1D receptors.

Materials:

-

Cell Line: HeLa or CHO cells stably expressing recombinant human 5-HT1B or 5-HT1D receptors.[1]

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, supplemented with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

cAMP Detection Kit: A commercial kit based on principles such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or bioluminescence (e.g., Promega's cAMP-Glo™).[13]

Protocol:

-

Cell Plating: Seed cells into 96- or 384-well plates and grow to near confluency.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound for 15-30 minutes at room temperature.

-

Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM, a concentration that gives a submaximal cAMP response) to all wells to stimulate adenylyl cyclase. Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells according to the detection kit manufacturer's instructions to release intracellular cAMP.

-

cAMP Detection: Perform the cAMP measurement following the kit's protocol.

-

Data Analysis: Generate a dose-response curve by plotting the measured signal (which is inversely proportional to cAMP levels in some assay formats) against the log concentration of this compound. Fit the curve using a non-linear regression model to determine the EC50 and Emax values. The efficacy of this compound can be compared to that of the endogenous ligand, serotonin.[1]

Functional Assay: Isolated Tissue Vasoconstriction

This ex vivo assay directly measures the physiological response (smooth muscle contraction) mediated by 5-HT1B receptor activation in relevant vascular tissue.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in inducing vasoconstriction of cranial arteries.

Materials:

-

Tissue: Human middle meningeal arteries or other relevant arteries (e.g., dog saphenous vein, porcine meningeal vasculature) obtained ethically and prepared as ring segments.[1][7]

-

Organ Bath System: A system with chambers containing physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Isometric Force Transducer and Recording System.

-

Potassium Chloride (KCl): To test tissue viability and obtain a reference maximum contraction.

Protocol:

-

Tissue Preparation: Dissect the artery and cut it into small rings (2-4 mm). Suspend the rings in the organ bath chambers under a resting tension.

-

Equilibration: Allow the tissue to equilibrate for 60-90 minutes, with periodic washes.

-

Viability Check: Contract the tissue with a high concentration of KCl (e.g., 60 mM) to ensure viability. Wash and return to baseline tension.

-

Cumulative Concentration-Response Curve: Add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise once the response to the previous concentration has stabilized.

-

Data Recording: Record the isometric tension continuously.

-

Data Analysis: Express the contractile response to this compound as a percentage of the maximum contraction induced by KCl. Plot the response against the log concentration of this compound to determine the EC50 and Emax.

Conclusion

This compound's mechanism of action is precisely targeted to the 5-HT1B and 5-HT1D receptors, which are central to the pathophysiology of migraine. Its high affinity and potent agonist activity at these receptors lead to the clinically relevant outcomes of cranial vasoconstriction and inhibition of neurogenic inflammation. The quantitative data and experimental methodologies outlined in this guide provide a framework for understanding and further investigating the pharmacology of this compound and other 5-HT1B/1D receptor agonists. This detailed molecular understanding is crucial for the continued development of targeted and effective therapies for migraine and related disorders.

References

- 1. Pharmacological characterization of this compound: an indolic 5-HT receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contractile 5-HT1B receptors in human cerebral arteries: pharmacological characterization and localization with immunocytochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repub.eur.nl [repub.eur.nl]

- 6. This compound: a novel 5-HT1B/D agonist for the symptomatic treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the vasoconstrictor effects of rizatriptan and sumatriptan in human isolated cranial arteries: immunohistological demonstration of the involvement of 5-HT1B-receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory Gi/O-coupled receptors in somatosensory neurons: Potential therapeutic targets for novel analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gi/o-Protein Coupled Receptors in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Almotriptan Malate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Almotriptan (B1666892) malate (B86768), a selective serotonin (B10506) 5-HT1B/1D receptor agonist used in the treatment of migraine. This document details a one-pot synthesis method, analytical quantification protocols, and explores the underlying signaling pathways of its mechanism of action.

Chemical Properties of this compound Malate

This compound malate is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₅N₃O₂S · C₄H₆O₅ | [1] |

| Molecular Weight | 469.56 g/mol | [2] |

| Melting Point | 170-172 °C | [3] |

| pKa | 9.55 (Strongest Basic) | [3] |

| Solubility | Soluble in water (≥8.5 mg/mL), sparingly soluble in methanol, and practically insoluble in ethanol (B145695). Soluble in DMSO (≥19 mg/mL). | [2][4] |

| Appearance | White to slightly yellow crystalline powder | [2] |

Synthesis of this compound Malate

A common and efficient method for the synthesis of this compound is the Fischer indole (B1671886) synthesis. The following is a "one-pot" synthetic protocol adapted from documented procedures.[5]

Experimental Protocol: One-Pot Fischer Indole Synthesis

Materials:

-

1-(4-hydrazino-benzenemethanesulfonyl)pyrrolidine hydrochloride

-

N,N-dimethylamino-butyraldehyde dimethyl acetal (B89532)

-

Hydrochloric acid (HCl)

-

Sodium carbonate

-

Ethyl acetate (B1210297)

-

Ethanol

-

Malic acid

-

Water

Procedure:

-

Hydrazone Formation:

-

Dissolve 1-(4-hydrazino-benzenemethanesulfonyl)pyrrolidine hydrochloride in water.

-

Add N,N-dimethylamino-butyraldehyde dimethyl acetal to the solution at 25-30°C.

-

Adjust the pH of the reaction mixture to approximately 2 with dilute HCl.

-

Stir the mixture at 25-30°C for 5-6 hours to facilitate the formation of the hydrazone intermediate.

-

-

Fischer Indole Cyclization:

-

Heat the reaction mixture to 55-65°C for 10-12 hours to induce cyclization and the formation of the this compound free base.

-

-

Purification of this compound Base:

-

Cool the reaction mixture to 25-30°C.

-

Extract the mixture with ethyl acetate to remove non-polar impurities.

-

Neutralize the aqueous layer with a sodium carbonate solution to a pH of 8-9.

-

Extract the this compound base into ethyl acetate.

-

Wash the combined organic layers with water.

-

Concentrate the ethyl acetate solution under reduced pressure to obtain the crude this compound base as an oil.

-

Further purification can be achieved through silica (B1680970) gel column chromatography.

-

-

Formation of this compound Malate:

-

Dissolve the purified this compound base in ethanol.

-

Separately, dissolve malic acid in ethanol.

-

Add the malic acid solution to the this compound base solution at 25-30°C and stir for 5 hours.

-

Collect the precipitated this compound malate by filtration.

-

Wash the solid with ethanol and dry under vacuum.

-

Synthesis Workflow Diagram

Caption: One-pot synthesis workflow for this compound malate.

Analytical Quantification

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly used for the quantification of this compound malate in bulk and pharmaceutical dosage forms.[6][7]

Experimental Protocol: RP-HPLC Method

Instrumentation:

-

HPLC system with a UV detector

-

Thermo Scientific C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Methanol: Water: Acetic Acid (4:8:0.1 v/v/v)[6] |

| Flow Rate | 1.0 mL/min[6] |

| Detection Wavelength | 227 nm[6] |

| Injection Volume | 20 µL[6] |

| Column Temperature | Ambient |

Procedure:

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound malate in the mobile phase.

-

Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 5 to 60 µg/mL.[6]

-

-

Sample Preparation (from tablets):

-

Weigh and finely powder a number of tablets.

-

Accurately weigh a portion of the powder equivalent to a known amount of this compound malate and transfer it to a volumetric flask.

-

Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm filter.

-

-

Analysis:

-

Inject equal volumes (20 µL) of the standard and sample solutions into the chromatograph.[6]

-

Record the peak areas from the chromatograms.

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of this compound malate in the sample by comparing its peak area with the calibration curve.

-

Analytical Workflow Diagram

Caption: Workflow for RP-HPLC quantification of this compound malate.

Signaling Pathway and Mechanism of Action

This compound is a selective agonist for serotonin 5-HT1B and 5-HT1D receptors. Its therapeutic action in migraine is attributed to three primary mechanisms: vasoconstriction of cranial blood vessels, inhibition of neuropeptide release from trigeminal nerve endings, and reduced transmission in trigeminal pain pathways.[8][9]

Signaling Cascade:

-

Receptor Activation: this compound binds to and activates 5-HT1B/1D receptors on vascular smooth muscle cells and presynaptic trigeminal nerve terminals.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the inhibitory G-protein (Gαi/o).

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit dissociates from the βγ-subunits and inhibits the activity of adenylyl cyclase.

-

Reduction in cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

-

Decreased PKA Activity: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA).

-

Physiological Response:

-

Vasoconstriction: In vascular smooth muscle cells, the net effect is an increase in intracellular calcium, leading to vasoconstriction of dilated cranial arteries.

-

Inhibition of Neuropeptide Release: In presynaptic nerve terminals, the signaling cascade inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP).

-

Signaling Pathway Diagram

Caption: Signaling pathway of this compound via 5-HT1B/1D receptors.

References

- 1. This compound Malate | C21H31N3O7S | CID 123607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijpsr.info [ijpsr.info]

- 3. go.drugbank.com [go.drugbank.com]

- 4. apexbt.com [apexbt.com]

- 5. US20100292290A1 - Novel process to prepare this compound - Google Patents [patents.google.com]

- 6. High Performance Liquid Chromatographic Analysis of this compound Malate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Mechanisms of action of the 5-HT1B/1D receptor agonists. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Almotriptan: A Comprehensive Technical Guide to its Receptor Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the receptor binding affinity and selectivity profile of Almotriptan, a selective 5-HT1B/1D receptor agonist widely used in the treatment of migraine. This document summarizes key quantitative data, outlines detailed experimental methodologies for the cited experiments, and visualizes critical pathways and workflows to support further research and development.

Receptor Binding Affinity and Selectivity

This compound demonstrates high affinity and selectivity for the 5-HT1B and 5-HT1D receptor subtypes, which is central to its therapeutic mechanism of action in migraine. Its binding profile is characterized by a significantly lower affinity for other serotonin (B10506) receptor subtypes and a lack of significant interaction with a broad range of other neurotransmitter receptors.

Quantitative Binding Affinity Data

The following tables summarize the quantitative data on this compound's binding affinity (pKi) and functional potency (pEC50) at key serotonin receptor subtypes. The data is compiled from in vitro studies using human recombinant receptors.

Table 1: this compound Binding Affinity (pKi) at Human Serotonin Receptors

| Receptor Subtype | pKi | Ki (nM) | Reference |

| 5-HT1B | 8.7 ± 0.1 | 2.0 | [1] |

| 5-HT1D | 8.5 ± 0.1 | 3.2 | [1] |

| 5-HT1F | 7.2 ± 0.1 | 63.1 | [1] |

| 5-HT1A | ~7.0 | ~100 | [2][3] |

| 5-HT7 | ~7.2 | ~63 | [2][3] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: this compound Functional Potency (pEC50) at Human Serotonin Receptors

| Receptor Subtype | Functional Assay | pEC50 | EC50 (nM) | Reference |

| 5-HT1B | cAMP Inhibition | 8.4 ± 0.1 | 4.0 | [1] |

| 5-HT1D | cAMP Inhibition | 8.2 ± 0.1 | 6.3 | [1] |

| 5-HT1F | cAMP Inhibition | 6.5 ± 0.1 | 316.2 | [1] |

Note: pEC50 is the negative logarithm of the half maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.

Selectivity Profile

This compound exhibits a high degree of selectivity. Its affinity for 5-HT1A and 5-HT7 receptors is approximately 60 and 40 times lower, respectively, than for 5-HT1B/1D receptors.[2] Furthermore, this compound shows no significant affinity or pharmacological activity at 5-HT2, 5-HT3, 5-HT4, and 5-HT6 receptor subtypes.[4] Extensive screening has demonstrated no significant binding to a wide panel of non-serotonergic receptors at concentrations up to 100 µM, including alpha- and beta-adrenergic, adenosine, angiotensin, dopamine, histamine, endothelin, muscarinic, and tachykinin binding sites.[2]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to determine the receptor binding affinity and functional activity of this compound.

Radioligand Displacement Binding Assay

This protocol outlines a standard method for determining the binding affinity of this compound for 5-HT1B and 5-HT1D receptors.

Objective: To determine the inhibition constant (Ki) of this compound at human 5-HT1B and 5-HT1D receptors through competitive displacement of a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from CHO-K1 cells stably expressing human recombinant 5-HT1B or 5-HT1D receptors.

-

Radioligand: [3H]-GR125743 (a high-affinity 5-HT1B/1D antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: 5-HT (Serotonin) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.

-

Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

Procedure:

-

Membrane Preparation:

-

Culture CHO-K1 cells expressing the target receptor to confluence.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 20-40 µ g/well .

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]-GR125743, and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of 10 µM 5-HT, 50 µL of [3H]-GR125743, and 100 µL of membrane suspension.

-

Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [3H]-GR125743, and 100 µL of membrane suspension.

-

-

Incubate the plate at 37°C for 60 minutes.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound from the competitive binding curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This protocol describes a method to assess the functional activity of this compound as an agonist at Gαi/o-coupled 5-HT1B and 5-HT1D receptors by measuring the inhibition of forskolin-stimulated cAMP production.

Objective: To determine the EC50 and intrinsic activity of this compound at human 5-HT1B and 5-HT1D receptors.

Materials:

-

Cell Line: HeLa or CHO-K1 cells stably expressing human recombinant 5-HT1B or 5-HT1D receptors.

-

Test Compound: this compound.

-

Stimulant: Forskolin (B1673556).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Instrumentation: Plate reader compatible with the chosen cAMP detection kit.

Procedure:

-

Cell Preparation:

-

Seed the cells in a 96-well plate and culture until they reach the desired confluence.

-

On the day of the assay, replace the culture medium with assay buffer.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the diluted this compound to the appropriate wells.

-

Add assay buffer alone to the control wells.

-

-

Stimulation:

-

Add forskolin to all wells (except for the basal control) at a final concentration that elicits a submaximal cAMP response (e.g., 1 µM).

-

Incubate the plate at 37°C for 30 minutes.

-

-

cAMP Measurement:

-

Lyse the cells according to the cAMP detection kit manufacturer's protocol.

-

Perform the cAMP measurement following the kit's instructions.

-

Read the plate on a compatible plate reader.

-

-

Data Analysis:

-

Generate a concentration-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration.

-

Determine the EC50 value from the curve using non-linear regression analysis.

-

The maximal inhibition achieved by this compound relative to a standard agonist (e.g., 5-HT) determines its intrinsic activity.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathway for this compound and the general workflow of a radioligand displacement binding assay.

Conclusion

This compound's pharmacological profile is defined by its high-affinity binding and potent agonist activity at 5-HT1B and 5-HT1D receptors. This, combined with its pronounced selectivity against other serotonin receptor subtypes and a wide array of other neurotransmitter receptors, underpins its efficacy and favorable tolerability in the acute treatment of migraine. The experimental protocols and pathways detailed in this guide provide a foundational understanding for researchers and professionals in the field of drug development and neuroscience.

References

- 1. Pharmacological characterization of this compound: an indolic 5-HT receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new anti-migraine agent: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

Pharmacological Characterization of Almotriptan in Preclinical Models: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the preclinical pharmacological profile of Almotriptan (B1666892), a selective serotonin (B10506) 5-HT1B and 5-HT1D receptor agonist used in the acute treatment of migraine. The document details its receptor binding affinity, functional activity in vitro and in vivo, and pharmacokinetic properties in various animal models. Methodologies for key experimental protocols are provided, alongside visualizations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of its mechanism of action.

Receptor Binding Profile

This compound demonstrates high and specific affinity for the 5-HT1B and 5-HT1D receptor subtypes, which are implicated in the pathophysiology of migraine.[1][2] Its selectivity is a key feature, as it shows significantly lower affinity for other 5-HT receptors such as 5-HT1A, 5-HT1F, and 5-HT7, and negligible affinity for a wide range of other receptor types, including adrenergic, dopaminergic, and muscarinic receptors.[3][4][5] This high selectivity contributes to its favorable side-effect profile.

Data Presentation: Receptor Binding Affinity of this compound

| Receptor Subtype | Affinity | Species | Notes |

| 5-HT1B | High (Nanomolar) | Human | Primary target receptor.[3][4] |

| 5-HT1D | High (Nanomolar) | Human | Primary target receptor, equipotent with 5-HT1B.[2][4] |

| 5-HT1F | High (Nanomolar) | Human | Also shows high affinity, contributing to its antimigraine effect.[3][4] |

| 5-HT1A | Weak / Low | Human | 35- to 51-fold lower affinity than for 5-HT1B/1D.[2] |

| 5-HT7 | Weak / Low | Human | 35- to 51-fold lower affinity than for 5-HT1B/1D.[2] |

| Other Receptors | Negligible (Ki >1000 nmol/L) | Human | Includes 5-HT2, 5-HT3, 5-HT4, adrenergic, dopaminergic, muscarinic sites.[1][2][4] |

Experimental Protocol: Radioligand Displacement Assay

This protocol outlines a standard method for determining the binding affinity of a test compound like this compound for a specific receptor subtype.

Objective: To determine the inhibition constant (Ki) of this compound for 5-HT1B/1D receptors.

Materials:

-

Cell membranes expressing the human 5-HT receptor subtype of interest.

-

A suitable radioligand with high affinity for the target receptor (e.g., [3H]5-CT for 5-HT1D).[6]

-

This compound (test compound).

-

Non-specific binding control (e.g., a high concentration of a non-labeled ligand like serotonin).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).[6]

-

96-well filter plates (e.g., GF/B filters).[7]

-

Scintillation cocktail and a microplate scintillation counter.[7]

Procedure:

-

Plate Preparation: Pre-soak filter plates with a solution like 0.5% polyethyleneimine to reduce non-specific binding.[7]

-

Reaction Mixture: In each well, add the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and the cell membrane preparation.

-

Competition Binding: Add increasing concentrations of this compound to the wells. For total binding, add vehicle only. For non-specific binding, add a saturating concentration of a non-labeled reference compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation: Terminate the incubation by rapid filtration through the filter plates using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.[7]

-

Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualization

In Vitro and In Vivo Functional Activity

This compound functions as an agonist at 5-HT1B and 5-HT1D receptors. This agonism is believed to produce its therapeutic effects through three primary mechanisms:

-

Cranial Vasoconstriction: Activation of 5-HT1B receptors on dilated intracranial blood vessels leads to their constriction.[1][8]

-

Inhibition of Neuropeptide Release: Agonism at 5-HT1D receptors on peripheral trigeminal nerve terminals inhibits the release of pro-inflammatory vasoactive neuropeptides like Calcitonin Gene-Related Peptide (CGRP).[1][9]

-

Inhibition of Nociceptive Transmission: Activation of 5-HT1B/1D receptors in the brainstem can reduce the transmission of pain signals from the trigeminocervical complex.[9]

Preclinical models have confirmed these actions. For instance, this compound induces selective vasoconstriction of carotid arterial beds in anesthetized cats and dogs and inhibits neurogenically-induced plasma protein extravasation in the dura mater of guinea pigs.[10]

Data Presentation: In Vivo Efficacy of this compound in Preclinical Models

| Model / Endpoint | Species | Administration | Potency (ED50 / ED100) |

| Carotid Vascular Resistance | Anesthetized Cat | Intravenous (i.v.) | ED100 = 11 µg/kg |

| Carotid Vascular Resistance | Anesthetized Cat | Intraduodenal (i.d.) | ED50 = 339 µg/kg |

| Carotid Vascular Resistance | Anesthetized Dog | Intravenous (i.v.) | ED50 = 116 µg/kg |

| Inhibition of Neurogenic Plasma Extravasation | Anesthetized Guinea Pig | Intravenous (i.v.) | Effective dose range: 0.3-3 mg/kg |

Data sourced from Gras et al. (2000)[10]

Experimental Protocol: Neurogenic Plasma Protein Extravasation (PPE) Model

This in vivo model assesses a compound's ability to inhibit neurogenic inflammation in the dura mater, a key process in migraine pathophysiology.[11][12]

Objective: To evaluate the efficacy of this compound in blocking plasma protein extravasation in the dura mater following trigeminal nerve stimulation.

Animals: Male guinea pigs or rats.[10][11]

Materials:

-

Anesthetic agents (e.g., pentobarbital).

-

Surgical equipment for tracheotomy and cannulation.

-

Stereotaxic frame for electrode placement.

-

Bipolar stimulating electrode.

-

This compound (test substance) and vehicle control.

-

Fluorescently-labeled albumin (e.g., FITC-albumin) or Evans blue dye as a plasma marker.

-

Saline for perfusion and fixative (e.g., paraformaldehyde).

-

Spectrofluorometer or spectrophotometer for quantification.

Procedure:

-

Animal Preparation: Anesthetize the animal and perform a tracheotomy to ensure a clear airway. Cannulate the femoral vein for intravenous administration of substances and the femoral artery to monitor blood pressure.

-

Trigeminal Stimulation Setup: Place the animal in a stereotaxic frame. Surgically expose the trigeminal ganglion and lower a bipolar electrode to the correct coordinates for stimulation.

-

Drug Administration: Administer a dose of this compound or vehicle intravenously.

-

Plasma Marker Injection: After a set time (e.g., 5-10 minutes post-drug administration), inject the plasma marker (e.g., Evans blue) intravenously.

-

Neurogenic Stimulation: Electrically stimulate the trigeminal ganglion (e.g., with 5 Hz pulses for 5 minutes).[13] This stimulation triggers the release of neuropeptides, causing dural blood vessels to become permeable and allowing the plasma marker to extravasate into the dural tissue.

-

Tissue Collection: After stimulation, perfuse the animal with saline to wash out the intravascular marker. Collect the dura mater.

-

Quantification: Extract the extravasated marker from the dural tissue using a suitable solvent (e.g., formamide (B127407) for Evans blue). Measure the concentration of the marker using spectrophotometry or spectrofluorometry.

-

Data Analysis: Compare the amount of extravasated marker in the this compound-treated group to the vehicle-treated group. Calculate the percentage of inhibition of plasma protein extravasation.

Mandatory Visualization

Preclinical Pharmacokinetics

Pharmacokinetic studies in animals are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. This compound has been shown to be well-absorbed orally in rats and dogs.[14] Its elimination half-life is relatively short in these species, and the primary route of excretion is via urine.[14][15] Metabolism occurs through monoamine oxidase (MAO-A) and cytochrome P450 (CYP) enzymes, with some species-specific differences in major metabolites.[14][16]

Data Presentation: Pharmacokinetic Parameters of this compound in Animal Models

| Parameter | Rat | Dog | Monkey |

| Oral Bioavailability | ~19-69% | ~80-100% | Variable |

| Elimination Half-life (t1/2) | 0.7 - 3 hours | 0.7 - 3 hours | 0.7 - 3 hours |

| Tmax (Oral) | ~0.3 hours | N/A | N/A |

| Primary Excretion Route | Urine (75.6%) | Urine (80.4%) | N/A |

| Major Metabolites | γ-aminobutyric acid metabolite | Unchanged drug, indole (B1671886) acetic acid metabolite, N-oxide metabolite | γ-aminobutyric acid metabolite |

Data compiled from Aubets et al. (2006) and other sources.[14][15]

Mandatory Visualization

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a new anti-migraine agent: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Axert (this compound Malate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. pdspdb.unc.edu [pdspdb.unc.edu]

- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound (Axert): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 9. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functional profile of this compound in animal models predictive of antimigraine activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Migraine | Experimental animal models of migraine | springermedicine.com [springermedicine.com]

- 12. Neurogenic inflammation in the context of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. maze.conductscience.com [maze.conductscience.com]

- 14. Disposition and metabolism of this compound in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Architecture of a Migraine Therapeutic: An In-depth Technical Guide to the Structure-Activity Relationship of Almotriptan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almotriptan is a second-generation triptan, a class of drugs that has revolutionized the acute treatment of migraine.[1] Its efficacy stems from its selective agonist activity at serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes.[1] This targeted mechanism allows for the alleviation of migraine symptoms by promoting vasoconstriction of dilated cranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides.[2] Understanding the intricate relationship between this compound's chemical structure and its pharmacological activity is paramount for the development of novel, more effective, and safer anti-migraine therapies. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, detailing its pharmacological profile, key structural features, and the experimental methodologies used in its characterization.

Chemical Structure and Core Pharmacophore

This compound, chemically known as N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine, is a tryptamine (B22526) derivative. Its core structure comprises an indole (B1671886) nucleus, a characteristic feature of triptans, substituted at the 3- and 5-positions. The key pharmacophoric elements essential for its activity are:

-

Indole Nucleus: Provides the fundamental scaffold for interaction with the 5-HT1B/1D receptors.

-

Basic Amino Group: The dimethylaminoethyl side chain at the 3-position is crucial for receptor binding and activation.

-

Sulfonamide Moiety: The pyrrolidin-1-ylsulfonylmethyl group at the 5-position significantly influences the compound's pharmacokinetic and pharmacodynamic properties, contributing to its favorable side-effect profile.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect through a multi-faceted mechanism centered on its agonist activity at 5-HT1B and 5-HT1D receptors.

-

Cranial Vasoconstriction: Activation of 5-HT1B receptors located on the smooth muscle cells of dilated intracranial arteries leads to their constriction, counteracting the vasodilation associated with migraine attacks.[2]

-

Inhibition of Neuropeptide Release: Agonism at presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP), substance P, and neurokinin A. This dampens the inflammatory cascade and reduces pain transmission.[2]

-

Inhibition of Pain Signal Transmission: this compound is also thought to modulate the activity of the trigeminal nucleus caudalis, a key relay center for pain signals in the brainstem, further contributing to its analgesic effect.

The signaling pathway initiated by this compound binding to the Gi/o-coupled 5-HT1B/1D receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

References

In Vitro Analysis of Almotriptan-Induced Vasoconstriction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro vasoconstrictive effects of Almotriptan, a selective 5-HT1B/1D receptor agonist used in the treatment of migraine. The document outlines the core pharmacological principles, detailed experimental methodologies for assessing vasoconstriction in isolated human arteries, and a summary of key quantitative data. Furthermore, it visualizes the underlying cellular mechanisms and experimental workflows to facilitate a comprehensive understanding of this compound's vascular effects.

Introduction: Mechanism of Action

This compound is a member of the triptan class of drugs, which are effective in the acute treatment of migraine headaches.[1] Its therapeutic efficacy is primarily attributed to its agonist activity at serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes.[2][3] Activation of 5-HT1B receptors, located on the smooth muscle of cranial blood vessels, leads to vasoconstriction.[2][4] This action is thought to counteract the excessive vasodilation of cranial arteries that contributes to migraine pain.[1] Additionally, stimulation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, further contributing to its anti-migraine effect.[2] This guide focuses on the direct vasoconstrictor effects of this compound as studied in in vitro models.

Quantitative Analysis of this compound-Induced Vasoconstriction

The vasoconstrictor potency and efficacy of this compound have been quantified in various isolated human arteries. The following tables summarize the key pharmacodynamic parameters, primarily the EC50 (the concentration of a drug that gives half-maximal response) and Emax (maximum contractile response), providing a comparative overview of this compound's activity in different vascular beds.

Table 1: Vasoconstrictor Potency (EC50) of this compound in Isolated Human Arteries

| Artery Type | This compound EC50 (nM) | Comparator: Sumatriptan (B127528) EC50 (nM) | Reference |

| Meningeal | 30 | ~370 | [5] |

| Temporal | 700 | ~690 | [5] |

| Coronary | 5000 | ~200 | [2] |

| Pulmonary | >10000 | - | [5] |

| Basilar | 3700 | 400 | [6] |

Table 2: Comparative Vasoconstrictor Potency (pEC50) and Efficacy (Emax) of Triptans in Human Isolated Coronary Artery

| Triptan | pEC50 (-log M) | Emax (% of KCl contraction) | Reference |

| This compound | 5.3 ± 0.1 | 48 ± 5 | [2] |

| Sumatriptan | 6.7 ± 0.1 | 55 ± 6 | [2] |

| Eletriptan (B1671169) | 5.8 ± 0.1 | 52 ± 7 | [3] |

| Rizatriptan | 6.2 ± 0.1 | 45 ± 5 | [7] |

| Zolmitriptan | 6.3 ± 0.1 | 50 ± 6 | [7] |

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.

Experimental Protocols for In Vitro Vasoconstriction Analysis

The following section details a generalized methodology for assessing this compound-induced vasoconstriction in isolated human arteries, synthesized from various established protocols.[4][8]

Tissue Procurement and Preparation

-

Tissue Source: Human arteries (e.g., meningeal, coronary, temporal) are obtained with ethical approval from surgical resections or organ donors.

-

Dissection: Arteries are immediately placed in cold, oxygenated Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1).

-

Preparation of Arterial Rings: The vessels are carefully dissected free of adhering connective tissue and cut into rings of 2-4 mm in length. For some experiments, the endothelium may be mechanically removed by gently rubbing the intimal surface.

Isometric Tension Recording

-

Mounting: The arterial rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a mixture of 95% O2 and 5% CO2 to maintain a physiological pH of 7.4.

-

Transducer Attachment: Each ring is suspended between two stainless steel hooks or wires. One hook is fixed to the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

-

Equilibration and Standardization: The arterial rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1-2 grams (optimized for the specific vessel type). During this period, the bath solution is replaced every 15-20 minutes. The viability of the rings is assessed by challenging them with a high concentration of potassium chloride (e.g., 60 mM KCl).

Cumulative Concentration-Response Curves

-

Drug Administration: Once a stable baseline tension is achieved, this compound is added to the organ bath in a cumulative manner, with concentrations increasing in a logarithmic or semi-logarithmic fashion (e.g., from 1 nM to 10 µM).

-

Data Acquisition: The contractile response to each concentration is allowed to reach a plateau before the next concentration is added. The change in tension is continuously recorded using a data acquisition system.

-

Data Analysis: The contractile responses are typically expressed as a percentage of the maximal contraction induced by KCl. Concentration-response curves are then plotted, and the EC50 and Emax values are calculated using non-linear regression analysis.

Visualization of Key Processes

Experimental Workflow for In Vitro Vasoconstriction Assay

The following diagram illustrates the sequential steps involved in a typical in vitro vasoconstriction experiment.

Signaling Pathway of this compound-Induced Vasoconstriction

This compound mediates vasoconstriction through the activation of 5-HT1B receptors on vascular smooth muscle cells. The diagram below outlines the key intracellular signaling events that follow receptor activation.

References

- 1. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the vasoconstrictor effects of the selective 5-HT1D-receptor agonist L-775,606 with the mixed 5-HT1B/1D-receptor agonist sumatriptan and 5-HT in human isolated coronary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological analysis of contractile effects of eletriptan and sumatriptan on human isolated blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the vasoconstrictor effects of the selective 5-HT1D-receptor agonist L-775,606 with the mixed 5-HT1B/1D-receptor agonist sumatriptan and 5-HT in human isolated coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coronary Vasoconstrictor Potential of Triptans: A Review of In Vitro Pharmacologic Data | Semantic Scholar [semanticscholar.org]

- 6. karger.com [karger.com]

- 7. Triptans induce vasoconstriction of human arteries and veins from the thoracic wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reprocell.com [reprocell.com]

Almotriptan's modulatory effect on the trigeminal nervous system

An In-Depth Technical Guide to Almotriptan's Modulatory Effect on the Trigeminal Nervous System

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (B1666892) is a second-generation triptan, a class of drugs that are selective serotonin (B10506) (5-HT) receptor agonists, specifically targeting the 5-HT1B and 5-HT1D receptor subtypes.[1] It is indicated for the acute treatment of migraine with or without aura.[2][3] The therapeutic efficacy of this compound is rooted in its multifaceted modulatory effects on the trigeminal nervous system, the primary pathway implicated in migraine pathophysiology.[1][4] This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative preclinical and clinical data, detailed experimental protocols, and visualizations of key pathways and workflows. The core mechanisms include cranial vasoconstriction, inhibition of vasoactive neuropeptide release from trigeminal nerve terminals, and attenuation of nociceptive transmission within the central trigeminal pathways.[1][2][4]

Core Mechanism of Action on the Trigeminal System

The pathophysiology of migraine involves the activation and sensitization of the trigeminovascular system.[5][6] This leads to the release of vasoactive neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP), which causes painful dilation of intracranial blood vessels and neurogenic inflammation.[1][5] Pain signals are then transmitted from the meningeal vessels via trigeminal afferents to the Trigeminal Nucleus Caudalis (TNC) in the brainstem, a key relay center for craniofacial pain.[1][7]

This compound exerts its therapeutic effects through three primary mechanisms:

-

Cranial Vasoconstriction: this compound is a potent agonist at 5-HT1B receptors located on the smooth muscle cells of dilated intracranial and dural blood vessels.[1][8] Activation of these receptors leads to vasoconstriction, counteracting the vasodilation that contributes to migraine pain.[1]

-

Peripheral Neuronal Inhibition: this compound activates 5-HT1D receptors, which are located on the presynaptic terminals of trigeminal nerves innervating the meningeal vasculature.[1][9] This activation inhibits the release of pro-inflammatory and vasodilatory neuropeptides, including CGRP, Substance P, and Neurokinin A, thereby reducing neurogenic inflammation and dural plasma extravasation.[1][10]

-

Central Neuronal Inhibition: 5-HT1D receptors are also expressed on central terminals of trigeminal afferents within the brainstem, specifically in the TNC.[1][7] this compound's agonist activity at these sites is believed to inhibit the transmission of nociceptive signals from first-order to second-order neurons, effectively dampening the perception of pain.[1][8]

Quantitative Data

Receptor Binding Affinity and Selectivity

This compound demonstrates high affinity for its target receptors with significant selectivity over other serotonin receptor subtypes and a wide range of other neurotransmitter receptors.

| Receptor Subtype | Affinity / Activity | Reference |

| 5-HT1B | High Affinity (low nM range) | [8][11][12] |

| 5-HT1D | High Affinity (low nM range) | [8][11][12] |

| 5-HT1F | Significant Affinity (~20 nM) | [8][11][12] |

| 5-HT1A | Low Affinity (>60-fold lower than 5-HT1B/1D) | [8][11] |

| 5-HT7 | Low Affinity (~40-fold lower than 5-HT1B/1D) | [8][11] |

| Other Receptors | No significant affinity for 5-HT2, 5-HT3, 5-HT4, adrenergic, dopaminergic, or muscarinic receptors. | [2][9][11] |

Preclinical Efficacy in Animal Models

Preclinical studies have validated this compound's functional activity in models predictive of antimigraine efficacy.

| Experimental Model | Animal | Endpoint | Result | Reference |

| Carotid Vascular Resistance | Anesthetized Cat | Effective Dose (ED) for selective increase in resistance | ED100 = 11 µg/kg (i.v.) | [10] |

| Carotid Vascular Resistance | Anesthetized Cat | Effective Dose (ED) for selective increase in resistance | ED50 = 339 µg/kg (i.d.) | [10] |

| Carotid Vascular Resistance | Anesthetized Beagle Dog | Effective Dose (ED) for selective increase in resistance | ED50 = 116 µg/kg (i.v.) | [10] |

| Inhibition of Neurogenic Plasma Extravasation | Anesthetized Guinea Pig | Inhibition of plasma protein extravasation in dura mater following trigeminal ganglion stimulation | Effective in the dose range of 0.3-3 mg/kg (i.v.) | [8][10] |

Clinical Efficacy in Acute Migraine Treatment

Multiple large-scale, randomized, double-blind, placebo-controlled trials have established the clinical efficacy of this compound.

| Clinical Trial Endpoint (this compound 12.5 mg) | This compound 12.5 mg | Placebo | Sumatriptan (50-100 mg) | Reference |

| Pain Relief at 2 hours | 58.0% - 70.3% | 32.5% - 38.4% | 57.3% (50 mg) | [8][11][13] |

| Pain-Free at 2 hours | 24.6% - 38.8% | 7.5% - 15.5% | 24.6% (50 mg) | [8][14] |

| Sustained Pain-Free | 24.6% - 27.6% | 7.5% - 12.1% | 28.5% (100 mg) | [14] |

| Pain Relief at 1 hour | 34.5% | 21.6% | N/A | [8][13] |

| Pain-Free at 1 hour | 12.5% | 5.7% | N/A | [8][13] |

Key Experimental Protocols

Inhibition of Neurogenic Dural Extravasation

This protocol assesses the ability of a compound to inhibit neurogenic inflammation in the dura mater, a key process in migraine.[10]

-

Objective: To quantify the inhibition of plasma protein extravasation in the dura mater following electrical stimulation of the trigeminal ganglion.

-

Animal Model: Male Hartley guinea pigs.

-

Procedure:

-

Animals are anesthetized.

-

The femoral vein is cannulated for administration of the drug and a fluorescent plasma marker (e.g., Evans blue dye).

-

A craniotomy is performed to expose the trigeminal ganglion.

-

A stimulating electrode is placed on the trigeminal ganglion.

-

This compound or vehicle is administered intravenously.

-

The trigeminal ganglion is stimulated electrically (e.g., 5 Hz, 1 ms, 1.2 mA for 5 minutes).

-

After stimulation, the animal is perfused to remove intravascular dye.

-

The dura mater is dissected, and the extravasated dye is extracted using a solvent (e.g., formamide).

-

The amount of extracted dye is quantified using spectrophotometry, which is proportional to the degree of plasma extravasation.

-

Inhibition is calculated by comparing the amount of extravasation in drug-treated animals versus vehicle-treated controls.

-

In Vivo Electrophysiology in the Trigeminal Nucleus Caudalis (TNC)

This method directly measures the inhibitory effect of a drug on nociceptive transmission in the central trigeminal system. The protocol is based on similar studies with other triptans.[15][16]

-

Objective: To record the activity of single neurons in the TNC in response to noxious stimulation of their cranial receptive fields and to assess the inhibitory effect of this compound.

-

Animal Model: Anesthetized rats.

-

Procedure:

-

The animal is anesthetized and placed in a stereotaxic frame.

-

A laminectomy is performed to expose the medulla and upper cervical spinal cord.

-

A recording microelectrode is lowered into the TNC to isolate single neurons responsive to noxious stimulation.

-

Noxious stimulation is applied to the neuron's receptive field, which can be the dura mater (via a stimulating electrode placed on the superior sagittal sinus) or facial skin (mechanical stimulation with von Frey filaments).[15][16]

-

Baseline neuronal firing rates in response to repeated stimulation are established.

-

This compound is administered intravenously in escalating doses.

-

The change in neuronal firing rate in response to the noxious stimulus is recorded after each dose.

-

A dose-response curve for the inhibition of neuronal activity is constructed.

-

Immunohistochemistry for Receptor Localization

This technique is used to visualize the anatomical location of target receptors (e.g., 5-HT1D) within the trigeminal system.[7][17]

-

Objective: To identify the specific cells and subcellular compartments within the trigeminal ganglion and TNC that express 5-HT1B/1D receptors.

-

Tissue Source: Trigeminal ganglia and brainstems from rats or other appropriate species.

-

Procedure:

-

Animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

The trigeminal ganglia and brainstem are dissected and post-fixed.

-

Tissues are cryoprotected (e.g., in sucrose (B13894) solution) and sectioned using a cryostat.

-

The tissue sections are mounted on slides and permeabilized (e.g., with Triton X-100).

-

Sections are incubated with a primary antibody specific for the 5-HT1D receptor.

-

After washing, sections are incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody.

-

For colocalization studies, sections can be co-incubated with primary antibodies for other markers, such as CGRP or Substance P, followed by secondary antibodies with different fluorophores.

-

The slides are coverslipped with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Sections are imaged using a fluorescence or confocal microscope to determine the distribution and colocalization of the target receptors.

-

Visualizations

Caption: this compound's signaling pathway at the trigeminal nerve terminal.

Caption: Experimental workflow for measuring inhibition of neurogenic inflammation.

Caption: Logical relationship of this compound's tripartite mechanism of action.

Conclusion

is a well-defined, multi-pronged mechanism that directly counteracts the core pathophysiological events of a migraine attack. Its high affinity and selectivity for 5-HT1B/1D receptors translate into a potent therapeutic effect, validated by extensive preclinical and clinical data.[8][10][11] By constricting painfully dilated vessels, inhibiting the peripheral release of inflammatory neuropeptides, and blocking central pain transmission, this compound effectively addresses the primary drivers of migraine headache and its associated symptoms.[1][4] The favorable efficacy and tolerability profile established in numerous studies underscores its role as a valuable agent in the acute management of migraine.[18][19] A thorough understanding of these underlying mechanisms is critical for researchers and drug development professionals seeking to refine existing therapies and explore novel targets within the trigeminal system.

References

- 1. What is the mechanism of this compound Malate? [synapse.patsnap.com]

- 2. drugs.com [drugs.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triptans and CGRP blockade – impact on the cranial vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Migraine: Experimental Models and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptidergic Nociceptors of Both Trigeminal and Dorsal Root Ganglia Express Serotonin 1D Receptors: Implications for the Selective Antimigraine Action of Triptans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound in the treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Functional profile of this compound in animal models predictive of antimigraine activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a new anti-migraine agent: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, a New Anti‐Migraine Agent: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 15. Differential effects of the 5HT1B/1D receptor agonist naratriptan on trigeminal versus spinal nociceptive responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sumatriptan can inhibit trigeminal afferents by an exclusively neural mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sumatriptan Inhibits TRPV1 Channels in Trigeminal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound: a review of 20 years' clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound: a review of pharmacology, clinical efficacy, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

Genetic Factors Influencing Almotriptan Therapeutic Response: A Technical Guide

Executive Summary: Almotriptan (B1666892) is a second-generation triptan, a selective 5-HT1B/1D receptor agonist, widely used for the acute treatment of migraine. While clinically effective, a notable variability in patient response exists. This guide delves into the pharmacogenetic factors that may underlie these differences. This compound's therapeutic efficacy and tolerability are influenced by a complex interplay of genes involved in its metabolism, transport, and pharmacodynamic targets. Unlike some triptans that rely heavily on a single metabolic pathway, this compound is metabolized by multiple enzymes, primarily monoamine oxidase-A (MAO-A) and, to a lesser extent, cytochrome P450 isoenzymes CYP3A4 and CYP2D6.[1][2] This metabolic diversity may render it less susceptible to the influence of a single genetic polymorphism compared to other drugs in its class.[3] Nevertheless, variations in genes such as MAOA, the serotonin (B10506) transporter SLC6A4, and the G-protein subunit GNB3 have been associated with altered triptan response in studies encompassing this compound.[4][5][6][7] This document provides a comprehensive overview of the current evidence, summarizes key genetic associations in tabular format, details generalized experimental protocols for pharmacogenomic research in this area, and visualizes the core biological and experimental pathways using Graphviz diagrams.

Introduction to this compound

This compound is indicated for the acute treatment of migraine attacks with or without aura.[8] Its primary mechanism of action involves agonism at serotonin 5-HT1B and 5-HT1D receptors. Activation of 5-HT1B receptors leads to the constriction of dilated cranial blood vessels, while 5-HT1D receptor activation results in the inhibition of pro-inflammatory neuropeptide release, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings.[4][9] Clinical trials have demonstrated that this compound is effective and well-tolerated, with an efficacy comparable to sumatriptan (B127528) but with a superior tolerability profile.[10][11] However, as with all triptans, a significant portion of patients experience an inconsistent or inadequate response, a phenomenon partially attributed to individual genetic variations.[12]